Methyl 3-bromo-1-methylindole-6-carboxylate
Description
Methyl 3-bromo-1-methylindole-6-carboxylate (CAS: 1186663-45-5) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol. Its structure features a methyl group at the 1-position, a bromine atom at the 3-position, and a methyl ester moiety at the 6-position of the indole ring . Key predicted properties include a boiling point of 373.0 ± 22.0 °C and a density of 1.50 ± 0.1 g/cm³ . This compound is commonly utilized in research as a synthetic intermediate, particularly in medicinal chemistry and materials science, due to its reactive bromine substituent, which facilitates cross-coupling reactions .
Properties
IUPAC Name |
methyl 3-bromo-1-methylindole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-9(12)8-4-3-7(5-10(8)13)11(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUJUFJNYWGDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700207 | |
| Record name | Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-45-5 | |
| Record name | 1H-Indole-6-carboxylic acid, 3-bromo-1-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-methylindole-6-carboxylate typically involves the bromination of 1-methylindole followed by esterification. One common method includes the reaction of 1-methylindole with bromine in the presence of a solvent like acetic acid to yield 3-bromo-1-methylindole. This intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is often explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-methylindole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids.
Major Products Formed
Substitution: Formation of 3-amino-1-methylindole-6-carboxylate or 3-thio-1-methylindole-6-carboxylate.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Methyl 3-bromo-1-methylindole-6-carboxylate has shown potential as a scaffold for the development of novel anticancer agents. Research indicates that compounds derived from this indole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. These compounds demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development .
Chemical Intermediate in Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds, including:
- Indole-based pharmaceuticals
- Fluorescent dyes
- Agricultural chemicals
Synthesis Pathway Example:
The compound can be used to synthesize substituted indoles through nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to a wide array of functionalized indoles.
This compound is also employed in analytical chemistry as a standard reference compound. Its distinct spectral properties allow it to be used in various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- High-performance Liquid Chromatography (HPLC)
Case Study:
In a recent analytical study, this compound was utilized as a calibration standard for HPLC methods aimed at quantifying related indole derivatives in biological samples .
Toxicology and Safety Assessment
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science. Preliminary toxicological assessments indicate that while the compound exhibits some level of toxicity (H302-H319), it can be handled safely with appropriate precautions .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-methylindole-6-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Positional Isomers on the Indole Ring
Table 1: Comparison of Methyl 3-bromo-1-methylindole-6-carboxylate with positional isomers
Key Findings :
Indole vs. Indazole Derivatives
Table 2: Comparison with Indazole-Based Analogs
Key Findings :
- Reactivity : Indazoles (e.g., CAS 1045805-56-8) often exhibit distinct electronic properties due to the second nitrogen, making them more suited for interactions in medicinal chemistry (e.g., kinase inhibition) .
- Synthetic Utility : The target indole derivative is more commonly used in bromine-mediated cross-couplings, whereas indazole analogs may require tailored reaction conditions .
Variants with Additional Substituents
Table 3: Comparison with Multi-Substituted Analogs
Key Findings :
- Halogen Diversity : The dichloro derivative (CAS 137836-40-9) exhibits higher molecular weight and altered reactivity, enabling selective functionalization at multiple positions .
- Ester Group : Ethyl esters (e.g., CAS 137836-40-9) may offer improved lipophilicity compared to methyl esters, influencing bioavailability in drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 3-bromo-1-methylindole-6-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves bromination of a pre-functionalized indole scaffold. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Subsequent esterification via methyl lithium (MeLi) or dimethyl sulfate can introduce the methyl ester group. Optimization includes adjusting stoichiometry (e.g., 1.2 equiv NBS), reaction time (2–4 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations : Monitor reaction progress using TLC and confirm regioselectivity via -NMR (e.g., absence of proton signals at the 3-position post-bromination).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- -NMR : Look for the methyl ester singlet at δ 3.8–4.0 ppm and the absence of indole NH proton (due to N-methylation). Bromine’s deshielding effect shifts adjacent protons downfield (e.g., H-2 and H-4 protons at δ 7.5–8.0 ppm) .
- XRD : Single-crystal X-ray diffraction confirms molecular geometry. For instance, dihedral angles between the indole ring and ester group should align with reported values (e.g., ~6° for similar structures) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 282.0 for CHBrNO) .
Q. What are common impurities in the synthesis of this compound, and how can they be identified and mitigated?
- Methodology : Common impurities include unreacted starting materials (e.g., 1-methylindole-6-carboxylate) or over-brominated byproducts. Use HPLC with a C18 column (gradient: 50–90% acetonitrile in water) to detect impurities. For brominated byproducts, -NMR will show additional aromatic protons, while MS reveals higher m/z values (e.g., dibromo species). Recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected -NMR splitting patterns or XRD refinement discrepancies?
- Methodology :
- NMR Anomalies : Use 2D NMR (COSY, HSQC) to assign proton-proton correlations. For example, coupling between H-2 and H-4 protons may indicate non-planar indole geometry.
- XRD Refinement : Employ SHELX software for structure solution and refinement. Adjust parameters like thermal displacement factors (U) and occupancy rates for disordered atoms. Cross-validate with DFT-calculated bond lengths (e.g., C-Br bond ~1.89 Å) .
Q. What mechanistic insights govern the bromination and esterification steps in synthesizing this compound?
- Bromination : Electrophilic aromatic substitution (EAS) at the indole 3-position is favored due to electron-donating effects of the N-methyl group. Polar solvents (e.g., DMF) stabilize the bromine electrophile (Br), while excess NBS may lead to di-bromination. Kinetic vs. thermodynamic control can be probed via time-resolved -NMR .
- Esterification : Methyl lithium reacts with carboxylic acids via deprotonation followed by nucleophilic attack on the carbonyl carbon. Competing pathways (e.g., over-alkylation) are minimized by slow addition of MeLi at -78°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
